molecular formula C12H18BrN3O2 B2735808 Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate CAS No. 1823822-54-3

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

Cat. No.: B2735808
CAS No.: 1823822-54-3
M. Wt: 316.199
InChI Key: XHBLPGQQPIZSLQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate: is a complex organic compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,5-d][1,4]diazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination introduces the bromine atom at the 3-position, followed by esterification to attach the tert-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding a different derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis. In biology, it can be used to study the effects of bromine-containing compounds on biological systems.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a useful precursor for drug synthesis.

Industry: In the chemical industry, Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Generally, it may interact with biological targets through binding to specific receptors or enzymes, leading to downstream effects. The molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-Butyl 3-Chloro-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

  • Tert-Butyl 3-Iodo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

  • Tert-Butyl 3-Fluoro-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

Uniqueness: Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate stands out due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. This difference in reactivity can lead to distinct biological and chemical properties, making it a unique compound in its class.

Properties

IUPAC Name

tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLPGQQPIZSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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